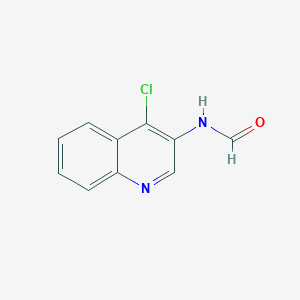

N-(4-chloroquinolin-3-yl)formamide

Description

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

N-(4-chloroquinolin-3-yl)formamide |

InChI |

InChI=1S/C10H7ClN2O/c11-10-7-3-1-2-4-8(7)12-5-9(10)13-6-14/h1-6H,(H,13,14) |

InChI Key |

SLSHTWGIKUFRSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)NC=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloroquinolin-3-yl)formamide typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The chloro group can be introduced via electrophilic substitution reactions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green chemistry approaches, such as the use of microwave irradiation or ionic liquids, are also being explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(4-chloroquinolin-3-yl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the formamide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products:

- Quinoline N-oxides (oxidation)

- Aminoquinoline derivatives (reduction)

- Substituted quinoline derivatives (substitution)

Scientific Research Applications

Synthesis of N-(4-chloroquinolin-3-yl)formamide

The synthesis of this compound typically involves the reaction of 4-chloroquinoline derivatives with formamide under controlled conditions. Various methodologies have been developed to optimize yield and purity, including:

- Refluxing in polar solvents : This method enhances solubility and reaction kinetics.

- Catalytic approaches : Utilizing Lewis acids or metal catalysts can improve reaction efficiency.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological development:

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacteria and fungi. A study highlighted the compound's effectiveness against several strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. This compound has shown promise in inhibiting tumor growth in vitro and in vivo. A notable study reported its efficacy against pancreatic cancer cells, indicating a novel mechanism of action that involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in cancer cells .

Antimalarial Effects

The compound's structural similarity to known antimalarials like chloroquine suggests potential activity against malaria parasites. Preliminary studies have indicated moderate potency against Plasmodium falciparum, with ongoing research aimed at optimizing its pharmacokinetic properties for better efficacy .

Case Studies

Several case studies illustrate the applications of this compound in medicinal research:

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives, including this compound, assessed their antimicrobial activity through disk diffusion methods. Results showed that the compound exhibited significant inhibition zones against both gram-positive and gram-negative bacteria, supporting its development as an antimicrobial agent .

Case Study 2: Anticancer Mechanism Exploration

In vivo studies using mouse models demonstrated that this compound significantly reduced tumor size and improved survival rates in pancreatic cancer models. The mechanism was linked to its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-chloroquinolin-3-yl)formamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, leading to antibacterial effects .

Comparison with Similar Compounds

Structural and Functional Differences

- N-(7-Chloroquinolin-4-yl) Derivatives: Compounds such as N-(7-chloroquinolin-4-yl)-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine () share the quinoline core but differ in chlorine positioning (position 7 vs. 4) and substituent types (diamine vs. formamide). Chlorine at position 7 may alter steric hindrance and electronic effects, impacting interactions with biological targets like botulinum neurotoxin .

- 1-(2-Chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine (): This compound substitutes the formamide with a methanimine group linked to a fluorobenzyl moiety.

Key Properties :

*Inferred from structurally related compounds in and .

Halogen-Substituted Phenyl Formamides

Structural and Physicochemical Contrasts

- N-(4-Chlorophenyl)formamide (): Replaces the quinoline system with a chlorinated benzene ring. The simpler aromatic structure reduces π-π stacking complexity but retains hydrogen-bonding via the formamide group. Phase transitions observed under thermal stress (disordered-to-ordered) suggest dynamic crystallinity, which may differ from quinoline derivatives due to reduced ring rigidity .

- N-(4-Chlorophenyl)-(diphenylphosphoryl)formamide (): Incorporates a phosphoryl group, enhancing electron-withdrawing effects and steric bulk. This modification increases molecular weight and may alter solubility or binding affinity compared to the non-phosphorylated quinoline analog .

Key Properties :

*Inferred from ’s quinoline-based crystal structure.

Styryl/Ethenyl Formamides

Bioactivity and Conjugation Effects

- (Z/E)-N-(4-Hydroxystyryl)formamide (): Features a conjugated styryl group with a hydroxyl substituent. The extended π-system enhances UV absorption and redox properties, which are absent in the quinoline derivative. These compounds exhibit antimicrobial activity against E. coli and S. aureus, suggesting that conjugation may augment bioactivity compared to non-conjugated formamides .

Key Properties :

| Compound | Conjugated System | Bioactivity | Reference |

|---|---|---|---|

| This compound | Fused quinoline | Inferred antimicrobial* | N/A |

| (Z/E)-N-(4-Hydroxystyryl)formamide | Styryl | Antibacterial |

Electron-Donating Substituents: Methoxy vs. Chloro

Key Properties :

| Compound | Substituent | Electronic Effect | Synthetic Method | Reference |

|---|---|---|---|---|

| This compound | Cl (electron-withdrawing) | Withdrawing | Likely halogenation/formylation | N/A |

| N-(4-Methoxyphenyl)formamide | OMe (electron-donating) | Donating | Reflux in DMF with ZnCl₂ |

Q & A

Q. What are the established synthetic routes for preparing N-(4-chloroquinolin-3-yl)formamide?

The compound is typically synthesized via acid-catalyzed cascade reactions. For example, N-(4-chloroquinolin-3-yl)carbamates react with amines under acidic conditions to form intermediates, which undergo intramolecular cyclization to yield imidazo[4,5-c]quinolin-2-one derivatives. This one-pot, two-step process employs trifluoroacetic acid (TFA) as a catalyst and tolerates diverse functional groups, achieving yields up to 85% under conventional heating or microwave irradiation .

Q. How is the structural integrity and purity of this compound verified?

Structural confirmation relies on ¹H/¹³C NMR to analyze chemical shifts (e.g., formamide protons at δ ~8.0–8.5 ppm and quinoline carbons at δ ~120–150 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks), while HPLC (≥95% purity) and LC-MS assess purity and byproduct profiles. X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the acid-promoted cascade reaction involving this compound derivatives?

The reaction proceeds via sequential nucleophilic attack and cyclization . Amines first attack the carbonyl group of the carbamate, forming a tetrahedral intermediate. TFA facilitates proton transfer, enabling intramolecular cyclization to generate the imidazo[4,5-c]quinolin-2-one core. Computational studies suggest that electron-withdrawing substituents on the quinoline ring accelerate the cyclization step by stabilizing the transition state .

Q. How can reaction conditions be optimized for synthesizing bioactive derivatives from this compound?

Key parameters include:

- Catalyst selection : TFA outperforms weaker acids (e.g., AcOH) due to stronger protonation capability.

- Temperature : Microwave heating (100–120°C, 30 min) reduces reaction time vs. conventional heating (12–24 h).

- Solvent : Dichloromethane (DCM) or toluene minimizes side reactions compared to polar aprotic solvents.

- Substrate scope : Electron-rich amines (e.g., anilines) exhibit higher yields (>80%) than aliphatic amines (~60%) .

Q. What structural modifications enhance the biological activity of this compound derivatives?

- Quinoline substitution : A 4-chloro group improves lipophilicity and target binding (e.g., PI3K/mTOR inhibition).

- Formamide functionalization : Replacing the formamide with bulkier groups (e.g., cyclohexanecarboxamide) modulates metabolic stability.

- Heterocyclic fusion : Imidazo[4,5-c]quinolin-2-ones exhibit enhanced anticancer activity due to planar aromaticity, facilitating DNA intercalation .

Data Analysis & Experimental Design

Q. How should researchers resolve contradictions in spectroscopic data for this compound analogs?

- NMR discrepancies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, coupling constants (J-values) differentiate aromatic protons from formamide NH.

- Mass spectral anomalies : High-resolution MS (HRMS) resolves isobaric interferences (e.g., [M+Na]⁺ vs. [M+K]⁺).

- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry in cyclized products .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Protecting groups : Temporarily block reactive amines (e.g., Boc-protection) to prevent undesired nucleophilic attacks.

- Stepwise purification : Isolate intermediates (e.g., carbamates) via flash chromatography before cyclization.

- Stoichiometric control : Limit amine equivalents to 1.1–1.5 molar ratios to minimize polyamination .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.